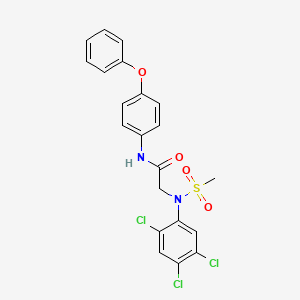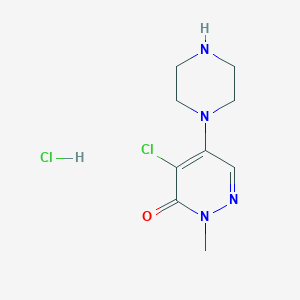
4-(2-chlorophenoxy)-N-(2-methoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorophenoxy)-N-(2-methoxyphenyl)benzenesulfonamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPB belongs to the class of sulfonamide compounds and is structurally similar to other sulfonamide drugs, such as thiazide diuretics and sulfonylurea drugs.
科学的研究の応用
Synthesis and Bioactivity
The synthesis of benzenesulfonamide derivatives involves innovative methods such as microwave irradiation, which has been applied to synthesize 4-(2-substituted hydrazinyl)benzenesulfonamides showing potent inhibitory effects against human carbonic anhydrase isoenzymes (Gul et al., 2016). This indicates the potential of such compounds in treating conditions where modulation of carbonic anhydrase activity is beneficial. Moreover, novel sulfonamide derivatives have been synthesized and tested for their cytotoxicity, showcasing promising anti-tumor activities and highlighting their potential in anticancer drug development (Gul et al., 2016).
Enzyme Inhibition and Antioxidant Potential
Benzenesulfonamide derivatives have demonstrated significant enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases. Molecular docking studies further elucidate their potential mechanisms of action (Kausar et al., 2019). Additionally, these compounds exhibit antioxidant properties, which could contribute to their therapeutic effects by mitigating oxidative stress.
Chemosensing and Bioimaging
Benzenesulfonamide derivatives have been explored for chemosensing applications, such as the selective and sensitive detection of Sn2+ ions in aqueous solutions. This capability is crucial for environmental monitoring and biomedical applications, where accurate ion detection is required. The novel sensing mechanisms of these compounds, supported by quantum chemical calculations, open avenues for designing effective fluorescent markers for bioimaging purposes (Ravichandiran et al., 2020).
特性
IUPAC Name |
4-(2-chlorophenoxy)-N-(2-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S/c1-24-19-9-5-3-7-17(19)21-26(22,23)15-12-10-14(11-13-15)25-18-8-4-2-6-16(18)20/h2-13,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCFLYQUOOJLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2957916.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2957918.png)
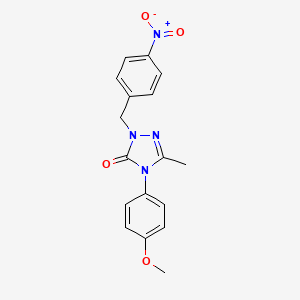

![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957922.png)
![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2957924.png)
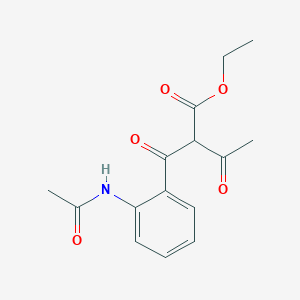
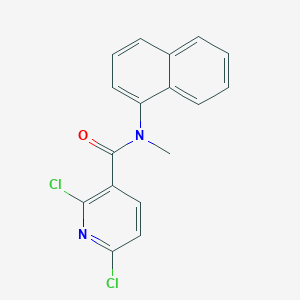
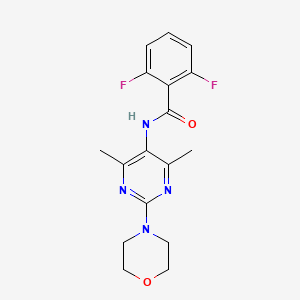
![3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2957934.png)
![2,2-Difluoro-6-azaspiro[3.4]octane](/img/structure/B2957935.png)
![3,4-dimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2957937.png)
